2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one
説明
特性
IUPAC Name |
2-[(8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2S/c1-31-19-5-3-2-4-18(19)28-8-10-29(11-9-28)20(30)13-32-23-22-21(25-14-26-23)16-12-15(24)6-7-17(16)27-22/h2-7,12,14,27H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKSWQXVMBRIPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NC=NC4=C3NC5=C4C=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one is an intriguing molecule with potential biological activities that warrant detailed exploration. Its unique structural features suggest a variety of interactions with biological targets, making it a candidate for further research in medicinal chemistry and pharmacology.
Structural Overview
The compound's structure is characterized by:
- A pyrimido[5,4-b]indole core , which is known for its diverse biological activities.
- A sulfanyl group that enhances its reactivity and potential interactions with biological systems.
- A piperazine moiety that may contribute to its pharmacokinetic properties.
The molecular formula is with a molecular weight of approximately 352.4 g/mol .
Anticancer Properties
Preliminary studies indicate that the compound exhibits anticancer properties , potentially through mechanisms involving the inhibition of cell proliferation and induction of apoptosis in cancer cells. The presence of the pyrimidoindole structure has been linked to activity against various cancer cell lines, suggesting that this compound could be effective in oncology applications .
Antiviral Activity
The compound's structural components suggest possible antiviral properties. Similar compounds have demonstrated efficacy against viral infections, particularly in inhibiting viral replication. The fluorine atom in the pyrimidoindole moiety may enhance these effects by increasing lipophilicity and improving cellular uptake .
Case Studies
- Anticancer Activity : In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines, including breast and lung cancers. These studies often involve assays such as MTT or cell viability tests to assess cytotoxicity and growth inhibition .
- Antiviral Efficacy : Certain analogs have been tested against hepatitis B virus (HBV) and showed significant inhibition at low concentrations, indicating potential for therapeutic use against viral infections .
- Structure-Activity Relationship (SAR) : Variations in substituents on the piperazine or pyrimidoindole cores significantly influence biological activity. For instance, modifications to the halogen substituents can alter potency against specific targets .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds can be beneficial:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(5-chloro-2-methylphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide | Sulfanyl linkage, chloro-substituted | Anticancer and antiviral activities reported |
| N-(4-bromophenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide | Brominated phenyl group | Antiviral and antimicrobial properties noted |
| 8-Fluoro-pyrimido[5,4-b]indole derivatives | Pyrimidoindole core variations | Diverse biological activities including anticancer |
This table illustrates how slight modifications in structure can lead to significant differences in biological activity.
科学的研究の応用
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 451.5 g/mol. The structure features:
- A pyrimido[5,4-b]indole core, which is known for its diverse biological activities.
- A sulfanyl group , which may enhance the compound's reactivity and biological interactions.
- A piperazine moiety , commonly associated with psychoactive and therapeutic properties.
Pharmacological Properties
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Several derivatives of pyrimidoindoles have shown promise in inhibiting cancer cell proliferation. The presence of fluorine in the molecule may enhance its potency against certain cancer types by improving binding affinity to target proteins.
- Antiviral Properties : The unique combination of functional groups may contribute to antiviral effects, making this compound a candidate for further investigation in viral disease treatment .
- Anti-inflammatory Effects : The sulfanyl group has been linked to anti-inflammatory properties in related compounds, suggesting potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have highlighted the potential applications of pyrimidoindole derivatives:
- Selective Toll-like Receptor Stimulation : Research has shown that certain pyrimidoindole derivatives selectively stimulate Toll-like receptor 4 (TLR4), which plays a crucial role in immune response modulation. This property could be leveraged for developing immunotherapeutics .
- Anticancer Activity Assessment : In vitro studies have demonstrated that derivatives of pyrimidoindoles exhibit selective cytotoxicity against various cancer cell lines. For instance, modifications to the pyrimido core have resulted in enhanced activity against breast and lung cancer cells .
- Antiviral Screening : Compounds structurally related to 2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one have been screened against viral pathogens, revealing promising antiviral activity that warrants further exploration.
類似化合物との比較
Table 1: Structural Features of Comparable Compounds
Key Observations :
- The target compound’s 8-fluoro-pyrimidoindole core differentiates it from pyrrolopyrimidine (Compound 34) and chromenopyrimidine () analogs, which may alter π-π stacking or receptor binding .
- The 4-(2-methoxyphenyl)piperazine group contrasts with Compound 34’s trifluoromethylphenyl ethanone, suggesting divergent lipophilicity (logP) and target selectivity. The methoxy group may enhance solubility compared to trifluoromethyl .
Physicochemical and Drug-Likeness Properties
- Computational studies on ’s chromenopyrimidine suggest oral bioavailability and drug-like properties, which the target compound may share due to its moderate molecular weight (~500 Da) and balanced logP .
- The 8-fluoro substituent reduces metabolic degradation risks compared to non-fluorinated analogs, while the sulfanyl group may introduce moderate polarity .
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
Answer:
Synthetic optimization requires addressing steric hindrance from the pyrimidoindole core and sulfanyl linkage. A flow-chemistry approach (e.g., Omura-Sharma-Swern oxidation) can enhance reaction efficiency by controlling temperature and reagent stoichiometry . For purification, reverse-phase HPLC with a C18 column and a mobile phase of methanol:ammonium acetate buffer (pH 6.5, 65:35 v/v) is recommended to resolve polar byproducts . Monitor intermediates via LC-MS to identify side reactions (e.g., desulfurization or piperazine ring oxidation) early in the process .
Basic: How can researchers validate the structural integrity of the compound post-synthesis?
Answer:
Combine spectroscopic techniques:
- 1H/13C NMR : Confirm the presence of the 2-methoxyphenyl group (δ ~3.8 ppm for OCH3) and pyrimidoindole protons (δ ~8.5–9.5 ppm) .
- HRMS : Verify molecular ion [M+H]+ at m/z 495.18 (calculated for C24H21FN4O2S).
- IR : Identify sulfanyl (C-S) stretch at ~650 cm⁻¹ and ketone (C=O) at ~1680 cm⁻¹ . Cross-validate with X-ray crystallography if single crystals are obtained .
Advanced: What in vitro models are appropriate for evaluating the compound’s pharmacokinetic properties?
Answer:
- Metabolic stability : Use human liver microsomes (HLMs) with NADPH cofactor, monitoring depletion via LC-MS/MS over 60 minutes .
- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
- Plasma protein binding : Apply equilibrium dialysis (human serum albumin, 0.5% w/v) to quantify unbound fraction . Note: Fluorine substitution may enhance metabolic resistance but reduce solubility .
Advanced: How can researchers resolve contradictions in SAR data between this compound and analogs with varying fluorophenyl substituents?
Answer:
- Computational docking : Compare binding poses in homology models of target receptors (e.g., serotonin or dopamine receptors) using Schrödinger Suite. The 8-fluoro group may alter π-π stacking vs. hydrogen bonding .
- Free-energy perturbation (FEP) : Quantify ΔΔG changes caused by fluorine vs. chlorine substitutions at the pyrimidoindole position .
- In vitro assays : Test analogs in parallel under identical conditions (e.g., cAMP accumulation for GPCR activity) to isolate substituent effects .
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis steps involving volatile reagents (e.g., DCM) .
- Spill management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .
- First aid : For skin contact, rinse with 0.9% saline; for inhalation, administer oxygen if respiratory distress occurs .
Advanced: How can researchers design a robust SAR study to explore the pharmacophore of this compound?
Answer:
- Core modifications : Synthesize derivatives with (a) pyrimidine-to-pyridine substitution, (b) sulfanyl-to-sulfonyl replacement, and (c) 2-methoxyphenyl-to-4-fluorophenyl variation .
- Bioisosteres : Replace the piperazine ring with morpholine or thiomorpholine to assess conformational flexibility .
- Assay selection : Prioritize functional assays (e.g., β-arrestin recruitment) over binding assays to capture allosteric effects .
Basic: What analytical techniques are suitable for quantifying this compound in biological matrices?
Answer:
- LC-MS/MS : Use a triple-quadrupole instrument with ESI+ mode. Optimize transitions for m/z 495.18 → 377.10 (pyrimidoindole fragment) and 495.18 → 178.05 (piperazine fragment) .
- Sample prep : Extract plasma samples with acetonitrile:methanol (70:30) to precipitate proteins. Limit of quantification (LOQ) should be ≤1 ng/mL .
Advanced: How can researchers address poor aqueous solubility during formulation development?
Answer:
- Co-solvents : Test PEG-400 and Labrasol® (up to 20% v/v) for enhanced solubility without precipitation .
- Nanoparticulate systems : Prepare PLGA nanoparticles (200–300 nm) via emulsion-diffusion method. Characterize encapsulation efficiency via dialysis .
- Salt formation : Screen with hydrochloric or maleic acid to improve crystallinity and dissolution rate .
Basic: What steps ensure reproducibility in scaled-up synthesis?
Answer:
- Process analytical technology (PAT) : Use inline FTIR to monitor sulfanyl group stability during heating .
- Quality control : Implement USP guidelines for residual solvents (e.g., DCM ≤ 600 ppm) via GC-FID .
- Batch records : Document reaction parameters (pH, agitation rate) to minimize inter-batch variability .
Advanced: How can computational modeling guide the optimization of this compound’s blood-brain barrier (BBB) permeability?
Answer:
- PAMPA-BBB assay : Predict passive diffusion using a logPe value > -5.0 as a threshold .
- Molecular dynamics (MD) : Simulate interactions with P-glycoprotein (P-gp) to identify structural motifs causing efflux .
- AlogPS 2.1 : Calculate topological polar surface area (TPSA); aim for <90 Ų to enhance BBB penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
